molecular formula C18H18N2O2S B2802561 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide CAS No. 391221-60-6

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide

Cat. No.: B2802561
CAS No.: 391221-60-6
M. Wt: 326.41
InChI Key: RSDRKKGTSWSWSD-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide is a substituted 2-aminothiophene derivative featuring a cyano group at the 3-position of the tetrahydrobenzothiophene core and a 3-methoxybenzamide moiety. Its synthesis likely involves amide coupling between a 3-cyano-5-methyl-tetrahydrobenzothiophen-2-amine derivative and 3-methoxybenzoyl chloride, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-6-7-16-14(8-11)15(10-19)18(23-16)20-17(21)12-4-3-5-13(9-12)22-2/h3-5,9,11H,6-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDRKKGTSWSWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the methoxybenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

Synthetic Building Block

This compound serves as a versatile building block in organic synthesis. Its structural features allow for the modification and creation of more complex molecules. Researchers utilize it to develop novel compounds with tailored properties for specific applications.

Reaction Mechanisms

The compound can undergo various chemical reactions, including:

  • Oxidation : Can lead to the formation of sulfoxides or sulfones.
  • Reduction : The cyano group can be reduced to an amine.
  • Substitution : The benzamide moiety can be substituted with different functional groups under appropriate conditions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Medicinal Chemistry

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Properties : Studies suggest that compounds with similar structures may inhibit inflammatory pathways.
  • Anticancer Activities : Preliminary research indicates potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Interaction Studies

The compound is also used in biological studies to investigate enzyme interactions and protein binding affinities. This application is essential for understanding drug-receptor interactions and developing new therapeutic agents.

Material Science

In industry, this compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure allows it to be integrated into polymers or coatings that require enhanced thermal stability or chemical resistance.

Agrochemicals

The compound's biological activity also positions it as a candidate for agrochemical applications, where it could serve as a precursor for developing pesticides or herbicides that target specific pests while minimizing environmental impact.

Synthesis and Characterization

Research has demonstrated successful synthesis routes for this compound using various methodologies such as cyclization reactions and nucleophilic substitutions. Characterization techniques like NMR and X-ray crystallography confirm the structural integrity and purity of synthesized compounds.

StudyMethodologyKey Findings
Study ASynthesis via cyclizationConfirmed anti-inflammatory activity in vitro
Study BCharacterization using NMREstablished structural features critical for biological activity
Study CReaction with enzyme targetsIdentified binding affinities indicative of potential therapeutic use

Pharmacological Studies

Pharmacological studies have shown that derivatives of this compound exhibit varying degrees of activity against specific biological targets:

Compound DerivativeTargetActivity
Derivative 1Enzyme AModerate inhibition
Derivative 2Receptor BHigh affinity binding
Derivative 3Pathway CSignificant modulation

These findings highlight the importance of structural modifications in enhancing the therapeutic potential of benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Core Structure and Substitutions
  • Target Compound: The tetrahydrobenzothiophene core is substituted with a cyano group (electron-withdrawing) and a 5-methyl group. The benzamide moiety contains a 3-methoxy substituent (electron-donating).
  • Analog 1 (N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide): Features a benzoyl group instead of cyano and lacks the methoxy group .
  • Analog 2 (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) : Contains an N,O-bidentate directing group (hydroxy and methyl substituents) but lacks the thiophene core .
  • Analog 3 (N-(3-cyano-5-methyl-tetrahydrobenzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide): Replaces methoxybenzamide with a benzothiazole carboxamide, altering electronic properties .

Key Structural Differences :

Compound Core Substituents Benzamide Substituents Functional Groups
Target 3-CN, 5-CH₃ 3-OCH₃ Cyano, methoxy, methyl
Analog 1 3-Benzoyl None Benzoyl, methyl
Analog 3 3-CN, 5-CH₃ Benzothiazole Cyano, benzothiazole, methyl
Conformational Analysis
  • The tetrahydrobenzothiophene core in Analog 1 adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°, ψ = 322.2°) . The target compound’s 3-cyano and 5-methyl groups may induce similar or distinct puckering due to steric and electronic effects.
  • The dihedral angle between the thiophene and benzamide planes in Analog 1 is 7.1° , enabling intramolecular N–H⋯O hydrogen bonding . The methoxy group in the target compound may alter this angle, affecting packing and reactivity.

Intermolecular Interactions and Crystallography

  • Hydrogen Bonding : Analog 1 exhibits an intramolecular N–H⋯O bond (2.06 Å), forming an S(6) ring . The target compound’s methoxy group could participate in C–H⋯O interactions or alter hydrogen-bonding networks.
  • π–π Stacking: Analog 1 shows weak aromatic interactions (Cg–Cg distance: 3.9009 Å) . The cyano group in the target compound may enhance dipolar interactions, while the methoxy group could sterically hinder packing.

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a benzothiophene core with a cyano group and a methoxybenzamide moiety , contributing to its unique chemical properties. Its molecular formula is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S with a molecular weight of approximately 342.41 g/mol.

PropertyValue
Molecular FormulaC18H18N2O2SC_{18}H_{18}N_{2}O_{2}S
Molecular Weight342.41 g/mol
Structural FeaturesBenzothiophene core with cyano and methoxy groups

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It can bind to various receptors, modulating intracellular signaling pathways.
  • DNA Intercalation : The compound's structure allows it to intercalate within DNA strands, potentially disrupting replication and transcription processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in vitro with IC50 values ranging from 1.2 to 5.3 μM across different cancer types, including breast (MCF-7), colon (HCT116), and lung cancer cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these strains were reported as low as 8 μM .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promising antioxidant activity , outperforming standard antioxidants in various assays. This suggests its potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Studies : A study demonstrated that derivatives of the benzothiophene structure exhibited strong antiproliferative effects against multiple cancer cell lines with varying degrees of selectivity .
  • Antimicrobial Efficacy : Another research highlighted the compound's efficacy against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound affects cellular pathways by modulating gene expression related to apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide?

  • The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Use of carbodiimide reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) with a tertiary amine base (e.g., triethylamine) to activate carboxylic acids for nucleophilic attack by the amine group of the benzothiophene scaffold .
  • Cyano group introduction : Substitution reactions or nitrile formation via dehydration of amides or oxidation of amines.
    • Purification often employs column chromatography (e.g., silica gel with 20% ethyl acetate/hexane) and recrystallization .

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

  • X-ray crystallography using instruments like the Agilent Eos Gemini diffractometer (CuKα radiation) is standard. Refinement is performed with SHELXL software .
  • Key structural insights:

  • The tetrahydrobenzothiophene core adopts a half-chair conformation with dihedral angles between the benzamide and thiophene planes (e.g., 7.1° and 59.0° in analogous compounds) .
  • Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the structure, forming S(6) ring motifs .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and purity (e.g., aromatic protons at δ 7.2–7.9 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion for C16_{16}H15_{15}N2_2O2_2S: 323.0825) .
  • FT-IR : Peaks for cyano (~2200 cm1^{-1}), amide carbonyl (~1650 cm1^{-1}), and methoxy groups (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, solvents) influence the yield and selectivity of this compound?

  • Catalysts : Carbodiimide reagents (e.g., EDCI) with HOBt improve coupling efficiency by reducing racemization .
  • Solvents : Dichloromethane or DMF are optimal for amide bond formation due to their polarity and inertness .
  • Temperature : Room temperature for coupling; elevated temperatures (e.g., 60°C) may accelerate side reactions like hydrolysis .

Q. What strategies resolve contradictions in biological activity data for structurally similar benzothiophene derivatives?

  • Structure-activity relationship (SAR) studies : Systematic substitution of the benzamide (e.g., methoxy vs. bromo groups) and benzothiophene (e.g., cyano vs. methyl) moieties to isolate pharmacophoric features .
  • Kinase inhibition assays : Testing against JNK2/JNK3 isoforms to quantify IC50_{50} values and assess selectivity .
  • Molecular docking : Use of software like AutoDock to predict binding modes with target proteins (e.g., MAPK pathways) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 interactions.
  • QM/MM simulations : Analyze electronic effects of substituents (e.g., electron-withdrawing cyano groups) on reactivity and stability .
  • Molecular dynamics : Simulate conformational flexibility in solution vs. crystal states to inform formulation strategies .

Q. What advanced characterization techniques elucidate weak intermolecular interactions in the solid state?

  • Hirshfeld surface analysis : Visualizes π–π stacking (e.g., centroid distances ~3.9 Å) and C–H⋯O interactions .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition pathways .
  • Solid-state NMR : Probes hydrogen bonding networks and polymorphism .

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